4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one
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Description
“4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one” is a chemical compound with the molecular formula C13H14O3 . It is also known by its CAS number: 18381-99-2 .
Synthesis Analysis
The synthesis of “4-Methoxy-6-methyl-2H-pyran-2-one” involves a series of chemical reactions. Initially, methyl acrylate reacts with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxo-2-pyridone. Then, methylation of 2-methyl-4-oxo-2-pyridone introduces a methoxy group at the 3-position, resulting in the formation of 4-methoxy-6-methyl-2H-pyran-2-one .Molecular Structure Analysis
The crystal structure of “this compound” has been studied and published. The compound crystallizes in the triclinic system with a = 7.2709 (5) Å, b = 7.3228 (5) Å, c = 9.4670 (7) Å, α = 82.241 (4)°, β = 88.161 (3)°, γ = 70.192 (5)° .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.24800, a density of 1.15g/cm³, a melting point of 83-86°C (lit.), a boiling point of 280.3°C at 760 mmHg, and a refractive index of 1.492 . It is poorly soluble in water .Safety and Hazards
“4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one” may cause irritation to the eyes and skin. Direct exposure should be avoided. Personal protective equipment such as chemical-resistant gloves, safety glasses, and lab coats should be worn when handling this compound. It should be stored in a dry, well-ventilated area away from sources of ignition and combustible materials .
Properties
IUPAC Name |
4-methoxy-2-methyl-2-phenyl-3H-pyran-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(10-6-4-3-5-7-10)9-11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXPHIBTEWIJBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)O1)OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282023 |
Source
|
Record name | 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18381-99-2 |
Source
|
Record name | MLS002638964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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